

protocol for isolating Isobyakangelicol in a laboratory setting

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Compound of Interest

Compound Name: *Isobyakangelicol*

Cat. No.: *B600209*

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Protocol for the Laboratory Isolation of Isobyakangelicol

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Isobyakangelicol is a furanocoumarin compound that has garnered interest within the scientific community due to its potential therapeutic properties. As a member of the furanocoumarin class, it is structurally related to compounds known for their diverse biological activities. This document provides a detailed protocol for the isolation of **Isobyakangelicol** from plant sources, primarily focusing on species from the *Angelica* genus, such as *Angelica keiskei* and *Angelica dahurica*, where it is known to occur. The successful isolation and purification of **Isobyakangelicol** are crucial for further pharmacological studies and drug development endeavors.

Principle of the Method

The isolation of **Isobyakangelicol** from its natural plant source involves a multi-step process. The general workflow begins with the extraction of the compound from the dried and powdered plant material using an appropriate organic solvent. This is followed by a series of

chromatographic purification steps to separate **Isobyakangelicol** from other co-extracted phytochemicals. The final identification and characterization of the isolated compound are achieved through spectroscopic analysis.

Experimental Protocols

1. Plant Material and Extraction

The primary source for **Isobyakangelicol** is typically the roots or aerial parts of *Angelica* species.

Protocol:

- Preparation of Plant Material: Air-dry the plant material (e.g., roots of *Angelica keiskei*) at room temperature and then grind it into a fine powder.
- Solvent Extraction:
 - Macerate the powdered plant material in 70% ethanol at a solid-to-solvent ratio of 1:10 (w/v) for 24 hours at room temperature, with occasional stirring.
 - Alternatively, perform exhaustive extraction using a Soxhlet apparatus with methanol.
 - Ultrasonic-assisted extraction (UAE) can also be employed to improve efficiency. For instance, sonicate the plant material in 70% methanol (1:20 w/v) for 30 minutes.[\[1\]](#)
- Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

2. Purification of **Isobyakangelicol**

Purification is typically achieved through a combination of column chromatography techniques.

Protocol:

- Silica Gel Column Chromatography (Initial Fractionation):

- Adsorb the crude extract onto a small amount of silica gel (60-120 mesh).
- Load the adsorbed sample onto a silica gel column packed in a suitable non-polar solvent (e.g., n-hexane).
- Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate (e.g., n-hexane:ethyl acetate gradients of 100:0, 90:10, 80:20, 70:30, 50:50, 30:70, 0:100).
- Collect fractions of a fixed volume (e.g., 50 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
- Combine fractions containing the compound of interest based on their TLC profiles.
- Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
 - Further purify the enriched fractions containing **Isobyakangelicol** using preparative HPLC.
 - A reversed-phase C18 column is commonly used.
 - A typical mobile phase would be a gradient of acetonitrile in water. For example, a gradient of 30-80% acetonitrile over 20 minutes can be effective for separating furanocoumarins.^[1]
 - Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to **Isobyakangelicol**.
 - Evaporate the solvent from the collected fraction to obtain pure **Isobyakangelicol**.

3. Identification and Characterization

The identity and purity of the isolated **Isobyakangelicol** should be confirmed using spectroscopic methods.

Protocol:

- Mass Spectrometry (MS):

- Determine the molecular weight of the isolated compound using Electrospray Ionization Mass Spectrometry (ESI-MS). The expected molecular weight for **Isobyakangelicol** (C₁₇H₁₆O₆) is approximately 316.30 g/mol .
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or (CD₃)₂CO).
 - Acquire ¹H NMR and ¹³C NMR spectra. The chemical shifts will provide detailed structural information for confirmation.
 - Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be used for unambiguous assignment of all proton and carbon signals.

Data Presentation

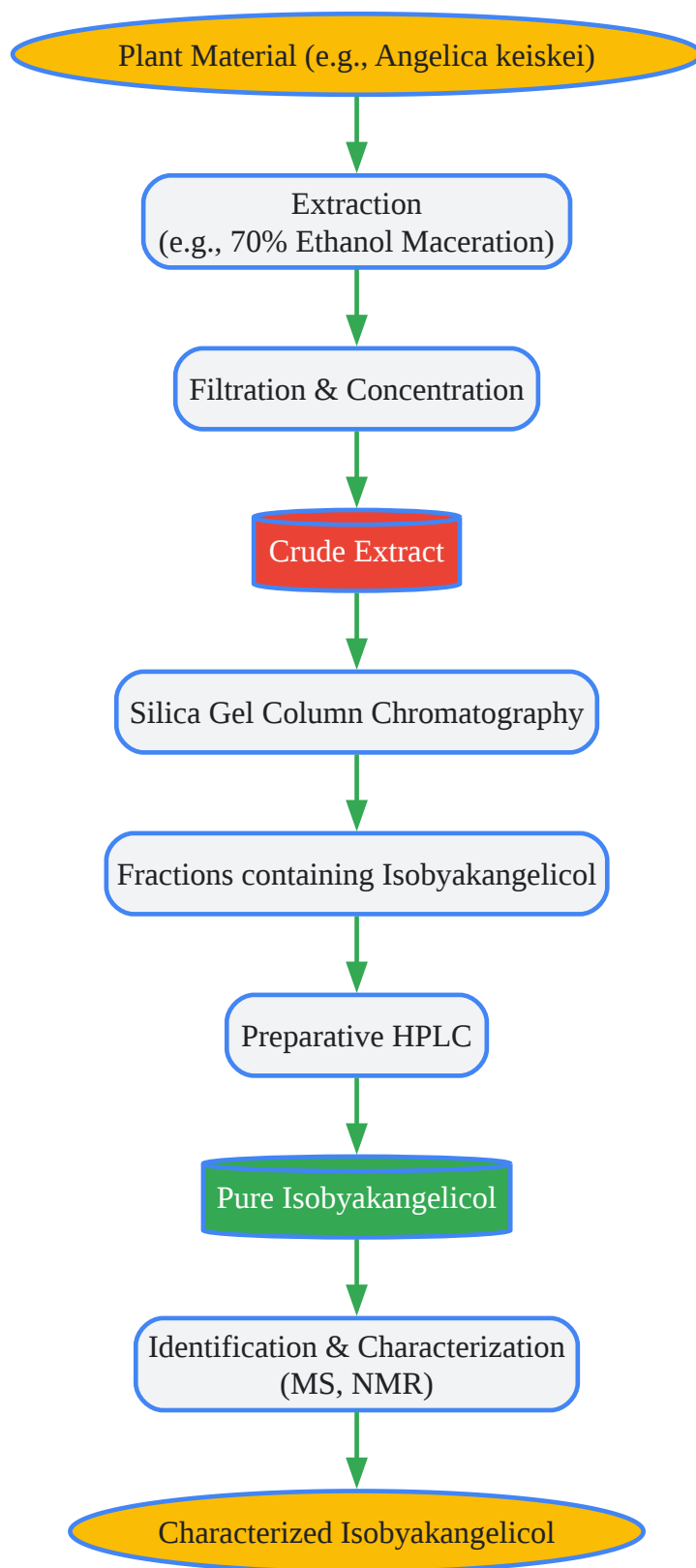
Table 1: Quantitative Data for Furanocoumarin Extraction

Parameter	Value/Range	Reference
Extraction Method	Accelerated Solvent Extraction (ASE)	[2]
Plant Material	Fruits of <i>Archangelica officinalis</i>	[2]
Optimal Solvent	Methanol	[2]
Optimal Temperature	100-130 °C	[2]
Extraction Time	10 min	[2]
Extraction Yield (UAE)	1.18% (total coumarins)	[3]

Table 2: HPLC Parameters for Furanocoumarin Analysis

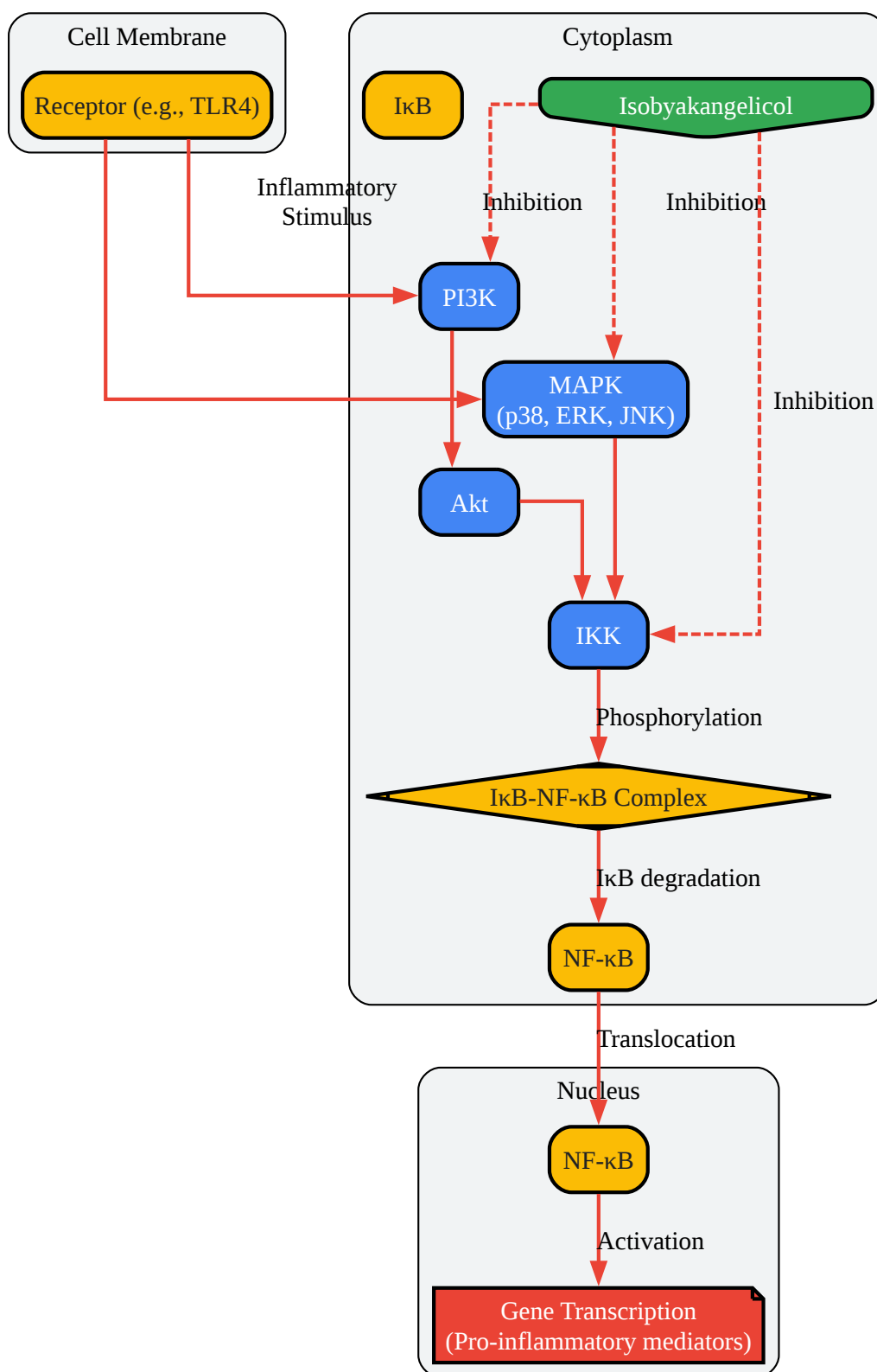
Parameter	Specification	Reference
Column	Waters ACQUITY UPLC® CSH™ C18 (2.1 mm × 100 mm, 1.7 µm)	[1]
Mobile Phase	A: Water, B: Acetonitrile	[1]
Gradient	0–10 min, 30–40% B; 10–17 min, 40–80% B; 17–20 min, 80% B	[1]
Flow Rate	0.3 mL/min	[1]
Column Temperature	25 °C	[1]
Detection Wavelength	254 nm	[1]

Visualizations



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Caption: Experimental workflow for the isolation of **Isobyakangelicol**.



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Caption: Putative anti-inflammatory signaling pathway of **Isobyakangelicol**.

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